Chlorure de soufre pentafluoré

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfur chloride pentafluoride and related compounds often involves reactions between different fluorine-containing sulfur compounds. For example, sulfur difluoride has been identified and characterized, showing its potential in the formation of more complex sulfur fluorides through reactions with chlorine monofluoride in the presence of caesium fluoride, leading to sulfur chloride pentafluoride formation as a surface reaction (Kolta, Webb, & Winfield, 1982). Additionally, the reaction of sulfur tetrafluoride with 1,4-dioxan in anhydrous hydrogen fluoride has been explored for its fluorination potential, indicating the versatility of sulfur fluorides in chemical synthesis (Kunshenko, Muratov, Burmakov, Alexeeva, & Yagupol’skii, 1983).

Molecular Structure Analysis

The molecular structure and conformational properties of sulfur fluoride compounds have been studied using techniques like vibrational spectroscopy and gas electron diffraction. For instance, N-pentafluorosulfur(sulfuroxide difluoride imide) SF5N=S(O)F2 exhibits a syn structure, highlighting the intricate geometric and conformational characteristics of these molecules (Álvarez, Cutín, Mews, & Oberhammer, 2007).

Chemical Reactions and Properties

Sulfur fluoride compounds participate in various chemical reactions, demonstrating their reactivity and potential for forming new compounds. For example, the reaction between pentafluorosulfur chloride or sulfur tetrafluoride with methylamines leads to the synthesis of methyliminosulphur difluoride and bis(methylimino)sulphur, showcasing the chemical versatility of sulfur fluorides (Cohen & MacDiarmid, 1966).

Physical Properties Analysis

The physical properties of sulfur fluoride compounds, such as their stability and melting points, have been a subject of study. Compounds like bis(imidazole)sulfur difluoride exhibit high thermal stability and specific melting points, indicating the importance of understanding these properties for potential applications (Syvret, 1999).

Chemical Properties Analysis

The chemical properties of sulfur chloride pentafluoride and related compounds, including their reactivity and potential for forming various chemical bonds, have been explored. Studies on the fluorination of organic compounds with sulfur tetrafluoride highlight the compound's ability to introduce fluorine atoms selectively into organic molecules, underscoring the unique chemical properties of sulfur fluorides (Boswell, Ripka, Scribner, & Tullock, 2011).

Applications De Recherche Scientifique

Synthèse des composés organiques

Le chlorure de soufre pentafluoré est le seul réactif disponible dans le commerce pour ajouter le groupe – SF5 aux composés organiques . Cela en fait un outil précieux dans la synthèse de divers composés organiques. Par exemple, dans des conditions radicalaires, SF5Cl s'ajoute aux doubles liaisons .

Précurseur d'autres composés

SF5Cl sert de précurseur à d'autres composés. Par exemple, il est utilisé pour produire O(SF5)2 et F2NSF5 (à partir de tétrafluorohydrazine) .

Catalyseur dans les réactions d'addition

SF5Cl est utilisé comme catalyseur dans les réactions d'addition. Par exemple, il catalyse l'addition du propène : CH3CH=CH2 + SF5Cl → CH3CHClCH2SF5 . La réaction d'addition est catalysée par (CH3CH2)3B vers −30 °C .

Synthèse de SF5Br

SF5Cl est utilisé dans la synthèse de SF5Br, qui est utilisé de manière similaire à SF5Cl .

Recherche sur la labilité des liaisons

La labilité de la liaison S–Cl dans SF5Cl en fait un sujet d'intérêt dans la recherche sur la labilité des liaisons . Ceci est mis en évidence par le contraste avec l'hexafluorure de soufre (SF6), qui est inerte et non toxique malgré une formule chimique étroitement liée .

Thermochimie en phase gazeuse

SF5Cl est utilisé dans des études de thermochimie en phase gazeuse . Ces études impliquent l'investigation des propriétés thermodynamiques des gaz.

Mécanisme D'action

Target of Action

Sulfur chloride pentafluoride (SF5Cl) is an inorganic compound that primarily targets organic compounds .

Mode of Action

SF5Cl is highly reactive and toxic . It interacts with its targets, particularly organic compounds, through a process known as free-radical addition . For instance, under free-radical conditions, SF5Cl adds across double bonds. A reaction occurs with propene as follows :

CH3CH=CH2+SF5Cl→CH3CHClCH2SF5CH_3CH=CH_2 + SF_5Cl \rightarrow CH_3CHClCH_2SF_5 CH3CH=CH2+SF5Cl→CH3CHClCH2SF5

This addition reaction is catalyzed by (CH3CH2)3B at around −30 °C .

Pharmacokinetics

Given its high reactivity and toxicity , it is likely that its bioavailability and pharmacokinetic profile would be significantly influenced by these properties.

Result of Action

The primary result of SF5Cl’s action is the addition of the – SF5 group to organic compounds . This can significantly alter the chemical properties of the target compounds, potentially leading to changes in their reactivity, stability, and interactions with other molecules.

Action Environment

The action of SF5Cl can be influenced by various environmental factors. For instance, its reactivity can be enhanced under free-radical conditions . Additionally, the temperature of the environment can also impact its reactivity, as evidenced by the catalysis of the addition reaction at around −30 °C .

Propriétés

IUPAC Name |

chloro(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF5S/c1-7(2,3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYNTTDHMKSMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

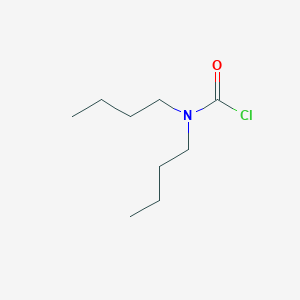

FS(F)(F)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

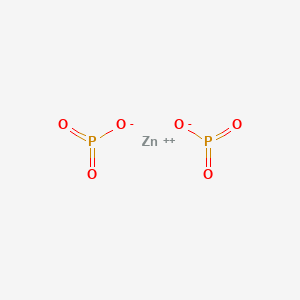

Molecular Formula |

ClF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160316 | |

| Record name | Sulfur chloride pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13780-57-9 | |

| Record name | Sulfur chloride fluoride (SClF5), (OC-6-22)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13780-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur chloride pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T36C2GHD3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular structure of sulfur chloride pentafluoride and are there any studies combining different analytical techniques to determine its structure?

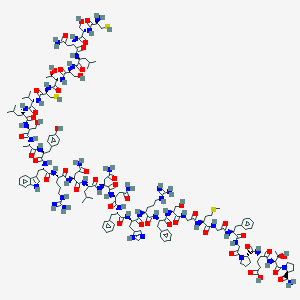

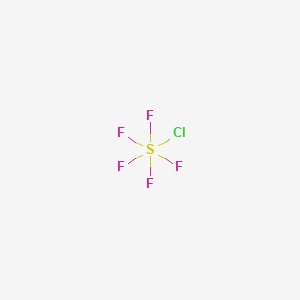

A1: Sulfur chloride pentafluoride exhibits a unique structure. [] A combined electron diffraction and microwave spectroscopy study revealed that SF5Cl adopts a square pyramidal structure. This means it has a central sulfur atom bonded to five fluorine atoms arranged in a square pyramid, with a chlorine atom occupying the remaining apical position. You can find more details about this study here: .

Q2: Has any research investigated the vibrational properties of sulfur chloride pentafluoride?

A2: Yes, the mean amplitudes of vibration for sulfur chloride pentafluoride have been studied. [] This research provides valuable insights into the molecule's vibrational behavior and its structural properties. You can access the research here: .

Q3: Are there any known studies on the thermal decomposition of sulfur chloride pentafluoride?

A3: Researchers have investigated the equilibrium decomposition of sulfur chloride pentafluoride using shock tube techniques. [] This research explored the compound's behavior at high temperatures and provided valuable data on its decomposition pathways. You can find the details of the study here: .

Q4: Has sulfur chloride pentafluoride been explored for its use in synthesizing other compounds?

A4: Yes, sulfur chloride pentafluoride has shown potential as a building block in organic synthesis. [] Researchers have explored its use in creating organic compounds containing the pentafluorothio group, which can have unique properties and applications. Find out more about this area of research here: .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)